N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
This compound features a 3-cyano-substituted tetrahydrobenzothiophene core linked to a benzamide moiety bearing a sulfamoyl group substituted with cyclohexyl and methyl groups. The tetrahydrobenzothiophene scaffold enhances planarity and rigidity, while the sulfamoyl group contributes to hydrogen bonding and solubility modulation. Structural determination of such compounds typically employs crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-13-11-16(12-14-18)22(27)25-23-20(15-24)19-9-5-6-10-21(19)30-23/h11-14,17H,2-10H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGNLOAQZZSXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 436.59 g/mol. The presence of a benzothiophene core along with a cyano group contributes to its unique chemical properties that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzothiazole, which share structural similarities with our compound, have shown promising results against various cancer cell lines. In particular:
- Cell Lines Tested : Compounds were evaluated on human lung cancer cell lines A549, HCC827, and NCI-H358.
- Efficacy : Compounds demonstrated high cytotoxicity in 2D culture models compared to 3D models, suggesting that the microenvironment may affect drug efficacy. For example, IC50 values for HCC827 were reported at 6.26 ± 0.33 μM in 2D assays but increased significantly in 3D formats to 20.46 ± 8.63 μM .
Antimicrobial Activity
In addition to antitumor effects, the compound's potential antimicrobial properties have been explored:
- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results : Certain derivatives exhibited promising antibacterial activity, indicating that modifications in the chemical structure could enhance efficacy against microbial pathogens .
The proposed mechanisms of action for compounds similar to this compound include:
- DNA Binding : Many related compounds bind to DNA within the minor groove, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer progression .
Study on Structural Variants
A comparative study evaluated the biological activity of various benzothiophene derivatives against cancer cell lines. The findings highlighted that modifications in the side chains significantly influenced both antitumor and antimicrobial activities.
| Compound Structure | IC50 (μM) | Activity Type |
|---|---|---|
| Benzothiazole Derivative A | 5.00 | Antitumor |
| Benzothiazole Derivative B | 10.50 | Antimicrobial |
| N-(3-cyano...) Variant | 6.26 | Antitumor |
This table illustrates how structural modifications can lead to varied biological activities.
Clinical Implications
The potential for these compounds in clinical settings is significant:
- Targeted Therapy : The ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects associated with traditional chemotherapies.
- Combination Therapies : There is ongoing research into combining these compounds with existing treatments to enhance overall efficacy and reduce resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Features
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations
Sulfamoyl Substituents :
- The target compound employs a bulky cyclohexyl group and a methyl group, enhancing lipophilicity and steric hindrance compared to the dibutyl variant in . Dibutyl groups may increase membrane permeability but reduce target specificity due to higher flexibility.
- The triazole-containing analog in introduces a heterocyclic ring (1,2,4-triazol-3-yl) with a 4-methoxyphenyl group, likely improving π-π stacking interactions and metabolic stability.
Heterocyclic Modifications :
- The phenylpyrazol-acetamide analog in replaces the benzamide with an acetamide chain, incorporating a pyrazole ring. This modification could enhance binding to kinase targets but may reduce solubility.
Physicochemical Implications: Cyclohexyl and methyl groups in the target compound balance lipophilicity (LogP ~4.5 estimated) and solubility, whereas dibutyl substituents (LogP ~5.8) risk poor aqueous solubility .
Research Findings and Implications
While explicit bioactivity data for these compounds are unavailable in the provided evidence, structural trends suggest design objectives:
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, starting with functionalization of the benzothiophene core. Key steps include:
- Sulfamoyl group introduction: Reacting 4-(chlorosulfonyl)benzoyl chloride with cyclohexyl(methyl)amine under controlled pH (8–9) to form the sulfamoyl intermediate .
- Amide coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfamoyl benzoyl group to the 3-cyano-tetrahydrobenzothiophene scaffold .
Characterization: - Purity: HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
- Structural validation: H/C NMR for functional group assignment and X-ray crystallography to resolve stereochemical ambiguities .
Q. How to design initial biological activity assays for this compound?
Methodological Answer:
- Target selection: Prioritize kinases or GPCRs based on structural analogs (e.g., benzothiophene derivatives with reported anticancer activity) .
- In vitro assays:
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Orthogonal validation: Confirm target engagement using SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout to assess phenotypic consistency .
- Metabolic stability: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Data normalization: Use Z-score standardization for high-throughput screening data to minimize batch effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Fragment-based design: Synthesize analogs with systematic modifications (e.g., replacing cyclohexyl with bicyclic amines or varying the sulfamoyl substituent) .
- Computational guidance: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX, followed by free-energy perturbation (FEP) calculations to prioritize analogs .
- Bioisosteric replacement: Substitute the cyano group with trifluoromethyl or nitro groups to modulate electron-withdrawing effects .
Q. How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use Box-Behnken or factorial designs to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 3 factorial design can minimize side products during amide coupling .
- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How to assess the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
